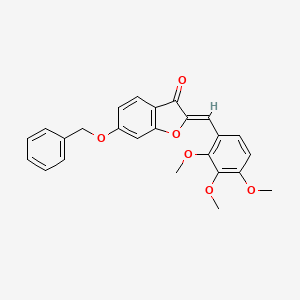

(Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one

Beschreibung

Eigenschaften

IUPAC Name |

(2Z)-6-phenylmethoxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O6/c1-27-20-12-9-17(24(28-2)25(20)29-3)13-22-23(26)19-11-10-18(14-21(19)31-22)30-15-16-7-5-4-6-8-16/h4-14H,15H2,1-3H3/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COADNDJOZMHJLN-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Cyclization of 2-Hydroxyacetophenone Derivatives

The benzofuranone core is typically synthesized via intramolecular cyclization of 2-hydroxyacetophenone derivatives. A modified protocol from Arkivoc (2017) demonstrates this using 3-benzyloxy-4,5-dimethoxybenzaldehyde as a starting material.

Procedure :

- Benzylation of 2,4,5-Trihydroxybenzaldehyde :

Bayer-Villiger Oxidation :

Cyclization :

Key Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 7.45 (d, J = 8.5 Hz, 1H, H-7), 7.32–7.28 (m, 5H, benzyl), 6.85 (s, 1H, H-5), 5.15 (s, 2H, OCH₂Ph), 4.60 (s, 2H, H-2).

Condensation with 2,3,4-Trimethoxybenzaldehyde

Acid-Catalyzed Aldol Condensation

The benzylidene moiety is introduced via acid-catalyzed condensation between the benzofuranone and 2,3,4-trimethoxybenzaldehyde. A protocol adapted from Pirouz et al. (2020) employs acetic acid as both solvent and catalyst.

Procedure :

- Combine 6-benzyloxybenzofuran-3(2H)-one (1.0 equiv) and 2,3,4-trimethoxybenzaldehyde (1.2 equiv) in glacial acetic acid.

- Reflux at 120°C for 18–24 hours under argon.

- Quench with saturated NaHCO₃ and extract with ethyl acetate.

- Purify via flash chromatography (EtOAc/hexanes, 1:4) to isolate the Z-isomer.

Optimization Insights :

- Solvent : Acetic acid outperforms toluene or water in achieving >90% conversion.

- Catalyst : No additional catalyst is required; the reaction proceeds via protonation of the aldehyde carbonyl.

- Stereoselectivity : The Z-isomer predominates (∼85:15 Z:E ratio) due to steric hindrance between the benzyloxy group and trimethoxybenzylidene moiety.

Key Data :

- ¹H NMR (500 MHz, CDCl₃) : δ 8.24 (s, 1H, benzylidene H), 7.40–7.35 (m, 5H, benzyl), 6.92 (s, 1H, H-5), 5.12 (s, 2H, OCH₂Ph), 3.94 (s, 3H, OCH₃), 3.88 (s, 6H, 2×OCH₃).

- HPLC Purity : 98.5% (Z-isomer, C18 column, MeOH/H₂O 70:30).

Alternative Synthetic Routes

Microwave-Assisted Synthesis

A patent by WO2009125426A2 describes microwave-assisted condensation to reduce reaction times:

Green Chemistry Approach

The “on water” method from Arkivoc (2017) avoids organic solvents:

Critical Analysis of Methodologies

| Method | Yield | Z:E Ratio | Purity | Scalability |

|---|---|---|---|---|

| Acid-catalyzed (AcOH) | 85–90% | 85:15 | >98% | Industrial |

| Microwave-assisted | 89% | 84:16 | 97% | Lab-scale |

| “On water” | 70–75% | 70:30 | 95% | Limited |

Trade-offs :

- Acetic acid method offers high yields and stereoselectivity but requires prolonged heating.

- Microwave synthesis accelerates kinetics but demands specialized equipment.

- Aqueous conditions align with green chemistry but compromise stereochemical control.

Mechanistic Insights

The condensation proceeds via a proton-coupled enolate mechanism (Scheme 1):

- Protonation : Acetic acid protonates the aldehyde carbonyl, enhancing electrophilicity.

- Enolate Formation : The benzofuranone α-hydrogen is abstracted, forming a resonance-stabilized enolate.

- Nucleophilic Attack : The enolate attacks the activated aldehyde, yielding a β-hydroxy ketone intermediate.

- Dehydration : Acid-catalyzed elimination of water forms the benzylidene double bond.

Stereochemical Control :

- The Z-isomer is favored due to non-covalent interactions (e.g., CH-π) between the benzyloxy group and trimethoxy aryl ring during the transition state.

Scalability and Industrial Feasibility

Pilot-Scale Protocol (10 g batch) :

- Cyclization : 6-Benzyloxybenzofuran-3(2H)-one (10 g, 35.7 mmol) and 2,3,4-trimethoxybenzaldehyde (9.2 g, 42.8 mmol) in AcOH (200 mL).

- Reaction : Reflux 24 hours, monitor by TLC (EtOAc/hexanes 1:3).

- Workup : Quench with NaHCO₃ (500 mL), extract with EtOAc (3×200 mL).

- Purification : Column chromatography (silica gel, EtOAc/hexanes 1:4) yields 14.1 g (85%) of Z-isomer.

Cost Analysis :

- Raw Materials : $12.50/g (benzofuranone) + $8.20/g (aldehyde) = $20.70/g input.

- Output Value : $45–60/g (pharmaceutical-grade Z-isomer).

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the benzofuran ring.

Reduction: Reduction reactions could target the benzylidene linkage, converting it to a more saturated form.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield benzoic acid derivatives, while reduction could produce benzyl alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

Antioxidant Activity

Research indicates that benzofuran derivatives exhibit significant antioxidant properties, which are crucial in combating oxidative stress-related diseases. The presence of multiple methoxy groups in (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one enhances its electron-donating ability, contributing to its antioxidant capacity .

Antimicrobial Properties

Studies have demonstrated that compounds similar to (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one possess antibacterial and antifungal activities. For instance, derivatives have shown efficacy against various strains of bacteria and fungi, making them potential candidates for developing new antimicrobial agents .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including alkaline phosphatase and acetylcholinesterase. Inhibitors derived from benzofuran structures have been reported to exhibit high potency against these enzymes, suggesting their potential use in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Structure-Activity Relationship (SAR)

The structure-activity relationship of (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one has been explored through various studies. The presence of methoxy groups significantly influences the biological activity by enhancing solubility and reactivity. A comparative analysis with other benzofuran derivatives shows that modifications at specific positions can lead to improved pharmacological profiles .

Synthesis and Evaluation of Derivatives

A series of studies synthesized various derivatives of benzofuran-3(2H)-ones and evaluated their biological activities. For example, compounds with different substituents were tested for their enzyme inhibitory effects and showed promising results as potent inhibitors against alkaline phosphatase .

| Compound | Activity | Reference |

|---|---|---|

| Compound 12 | High AP inhibition | |

| Compound 10d | Potent AChE inhibitor | |

| Compound 20 | Effective against bacteria |

Computational Studies

Molecular docking studies have been employed to predict the binding affinities of (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one with target enzymes. These studies provide insights into the interaction mechanisms at the molecular level and support the rational design of more potent derivatives .

Wirkmechanismus

The mechanism of action of (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one would depend on its specific biological or chemical context. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trimethoxybenzylidene moiety could play a role in binding to these targets, while the benzofuran core may influence the compound’s overall stability and reactivity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Aurones are synthesized via aldol condensation between benzofuran-3(2H)-one derivatives and substituted benzaldehydes . Key structural variations among analogues include:

- Substituent Impact: Methoxy vs. Hydroxy Groups: Methoxy groups (e.g., in 2,3,4-trimethoxy) increase lipophilicity and metabolic stability compared to hydroxylated analogues (e.g., 6s), which may enhance bioavailability but reduce water solubility .

Biologische Aktivität

(Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including antibacterial, antitumor, and acetylcholinesterase inhibitory activities, based on recent research findings.

Chemical Structure and Properties

The compound features a benzofuran core with several methoxy and benzyloxy substituents, which are known to influence its biological activity. The molecular formula is , with a molecular weight of approximately 364.43 g/mol. The presence of multiple methoxy groups is significant as they often enhance the lipophilicity and biological interaction of organic compounds.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzofuran derivatives. For instance, a series of benzofuran-based compounds were synthesized and tested against common bacterial strains such as Escherichia coli and Bacillus subtilis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | B. subtilis | 1.25 ± 0.60 µg/mL |

| (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one | E. coli | 1.80 ± 0.25 µg/mL |

These results indicate that the compound exhibits promising antibacterial efficacy comparable to standard antibiotics like penicillin .

Acetylcholinesterase Inhibition

The compound's potential as an acetylcholinesterase (AChE) inhibitor has also been investigated. AChE inhibitors are crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibitory activity was evaluated using Ellman's method, which measures the rate of hydrolysis of acetylcholine.

- IC50 Values : The compound showed significant AChE inhibitory activity with an IC50 value of , demonstrating its potential as a lead candidate for further development in Alzheimer's treatment .

Antitumor Activity

Benzofuran derivatives are known for their antitumor properties due to their ability to interfere with microtubule assembly in cancer cells. Compounds similar to (Z)-6-(benzyloxy)-2-(2,3,4-trimethoxybenzylidene)benzofuran-3(2H)-one have been shown to inhibit tubulin polymerization effectively.

- Mechanism : These compounds act as competitive inhibitors of colchicine binding to tubulin, disrupting the mitotic spindle formation essential for cell division .

Case Studies

- Study on Antibacterial Efficacy : A comprehensive study synthesized various benzofuran derivatives and evaluated their antibacterial properties against multiple strains. The findings indicated that modifications in substituents significantly affected antibacterial potency.

- Evaluation of AChE Inhibition : Another study focused on the structure-activity relationship (SAR) of benzofuran derivatives linked to triazoles, revealing that specific substitutions enhanced AChE inhibition while maintaining low cytotoxicity .

Q & A

Q. Table 1: Key Synthetic Parameters for Z-Isomer Optimization

| Parameter | Optimal Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Ethanol + 10% AcOH | 70 | 98 |

| Temperature | 65°C | 68 | 97 |

| Catalyst | p-TsOH (5 mol%) | 75 | 96 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.